molecular formula C8H8N4O B1452633 5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-amine CAS No. 1152506-12-1

5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-amine

Cat. No. B1452633
M. Wt: 176.18 g/mol
InChI Key: HFJIFURWSWKXBG-UHFFFAOYSA-N
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Description

The compound “5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-amine” is a complex organic molecule. It contains a 1,2,4-triazine ring, which is a type of heterocyclic compound. Attached to this ring is an amine group (-NH2) and a 5-methylfuran-2-yl group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. The term “5-methyl” indicates that a methyl group (-CH3) is attached to the fifth carbon of the furan ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for the 1,2,4-triazine ring and the 5-methylfuran-2-yl group. The exact method would depend on the specific reactions used to form the rings and attach the various substituents .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic furan ring and the triazine ring would likely contribute to the compound’s stability. The electron-donating methyl group and electron-withdrawing amine group could also influence the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The amine group could potentially participate in acid-base reactions, while the aromatic rings might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group could enhance its solubility in water, while the nonpolar aromatic rings and methyl group might make it soluble in organic solvents .

Scientific Research Applications

Scientific Research Applications of 5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-amine

Chemical Synthesis and Reactivity Research on 1,2,4-triazines, including derivatives similar to 5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-amine, has demonstrated their versatile reactivity and usefulness in chemical synthesis. For instance, studies on the amination of 1,2,4-triazines have shown that these compounds can be transformed into 3-amino-1,2,4-triazines through reactions with potassium amide in liquid ammonia or phenyl phosphorodiamidate, offering a pathway to various substituted triazines (Rykowski & Plas, 1982).

Antimicrobial Activities Some 1,2,4-triazine derivatives have been synthesized and evaluated for their antimicrobial activities. Research into novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives revealed that these compounds possess good to moderate antimicrobial properties against various microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).

Novel Synthetic Pathways Investigations into polynuclear aromatic amines as N-nucleophiles for ipso-substitution in 1,2,4-triazines have opened new synthetic routes. This research demonstrates how the structure of the aromatic amine influences the reaction outcome, yielding derivatives with up to 88% yields, which could be foundational for further chemical developments (Starnovskaya et al., 2020).

Pharmacological Potential The pharmacological exploration of 1,2,4-triazine derivatives has identified them as candidates for various biological activities. For example, the synthesis and investigation of pyrazolo[5,1-c][1,2,4]triazin-4(6H)-one derivatives have provided insights into their reactivity and potential as biologically active compounds, indicating the broad applicability of 1,2,4-triazine derivatives in drug discovery and development (Mironovich & Shcherbinin, 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety measures should be taken when handling it to avoid exposure .

properties

IUPAC Name

5-(5-methylfuran-2-yl)-1,2,4-triazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-5-2-3-7(13-5)6-4-10-12-8(9)11-6/h2-4H,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJIFURWSWKXBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CN=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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